molecular formula C16H16Cl2N2O2 B587989 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride CAS No. 1276611-52-9

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride

Cat. No.: B587989
CAS No.: 1276611-52-9
M. Wt: 343.24
InChI Key: DJJFCISYZNGZCM-PQDNHERISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a hydroxyphthalimidine core. The “d4” designation indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound useful in specific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride typically involves multiple steps, starting with the preparation of the phthalimidine core. This core is then functionalized with the aminoethyl and chlorophenyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine: Lacks the deuterium atoms, making it less suitable for certain research applications.

    2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d3 Hydrochloride: Contains fewer deuterium atoms, affecting its stability and reactivity.

    2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d5 Hydrochloride: Contains more deuterium atoms, which may alter its physical and chemical properties.

Uniqueness

The presence of deuterium atoms in 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride enhances its stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific applications, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-amino-1,1,2,2-tetradeuterioethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H/i9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFCISYZNGZCM-PQDNHERISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746998
Record name 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276611-52-9
Record name 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.